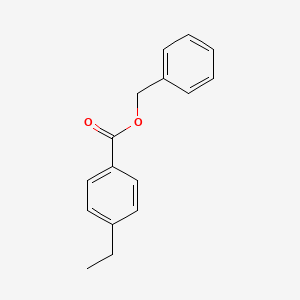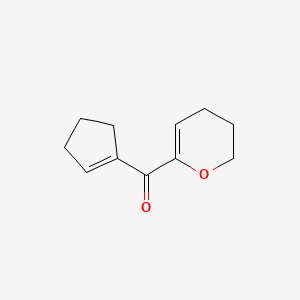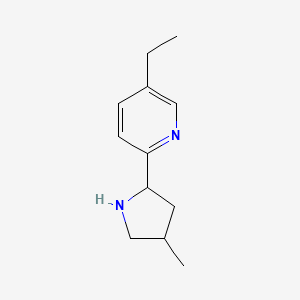![molecular formula C13H16N2O B12586636 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane CAS No. 651314-62-4](/img/structure/B12586636.png)
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[322]nonane is a complex organic compound that features a unique bicyclic structure combined with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane typically involves multiple steps. . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the oxazole ring or the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound.
Scientific Research Applications
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound’s properties make it useful in developing new materials with specific characteristics, such as polymers or coatings
Mechanism of Action
The mechanism by which 4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2Н)-ones: These compounds share the oxazole ring and exhibit similar chemical reactivity.
4-(4-N,N-diethylaminophenylmethylene)-2-(3-thienyl)oxazol-5-one: This compound also contains an oxazole ring and has been studied for its multifunctional properties.
Uniqueness
4-[(1,2-Oxazol-5-yl)ethynyl]-1-azabicyclo[3.2.2]nonane is unique due to its combination of the oxazole ring with a bicyclic nonane structure. This dual functionality provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
651314-62-4 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[3.2.2]nonan-4-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1(2-13-3-7-14-16-13)11-4-8-15-9-5-12(11)6-10-15/h3,7,11-12H,4-6,8-10H2 |
InChI Key |
XWBNOHAHKGALHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(CC2)C#CC3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate](/img/structure/B12586576.png)
![(4E)-2-Methyl-4-[(prop-1-yn-1-yl)imino]pent-2-enenitrile](/img/structure/B12586577.png)

![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-2,3,4,5,6-pentafluorobenzene](/img/structure/B12586590.png)
![Methanone, [2-[(1,1-dimethylethyl)dimethylsilyl]-5-thiazolyl]phenyl-](/img/structure/B12586596.png)


![2-Benzothiazolamine, 6-fluoro-N-[(4-nitrophenyl)methylene]-](/img/structure/B12586619.png)
![(3S,4R)-3-[(Benzyloxy)methyl]-4-(4-fluorophenyl)piperidine](/img/structure/B12586634.png)
![N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12586640.png)

![2-Thiophenesulfonamide, 5-chloro-N-[(4-fluorophenyl)methyl]-4-nitro-](/img/structure/B12586647.png)
